
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-
Übersicht
Beschreibung
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-, also known as 2,4-DCPEI, is a synthetic compound that has been used for a variety of applications in scientific research. It is a water-soluble compound that is used in a variety of biochemical and physiological studies. This compound has been found to have a variety of effects on different systems, including the nervous system, cardiovascular system, and the immune system. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-' involves the reaction of 2,4-dichlorobenzonitrile with 1-(2-hydroxyethyl)-1H-imidazole to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. This intermediate is then reacted with ethylene oxide to form the final product.
Starting Materials
2,4-dichlorobenzonitrile, 1-(2-hydroxyethyl)-1H-imidazole, ethylene oxide
Reaction
Step 1: React 2,4-dichlorobenzonitrile with 1-(2-hydroxyethyl)-1H-imidazole in the presence of a base to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol., Step 2: React 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with ethylene oxide in the presence of a base to form '1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-'.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- has been used in a variety of scientific research applications. It has been used as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the effects of oxidative stress in cells, as well as to study the effects of cell death pathways. It has also been used to study the effects of drugs on the nervous system, as well as to study the effects of inflammation.
Wirkmechanismus
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- is believed to act as an inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is thought to act by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. It is also believed to act as an antioxidant, which can help to protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the breakdown of acetylcholine, which can lead to an increase in the levels of acetylcholine in the body. This can lead to an increase in cognitive function, as well as an increase in muscle strength. It has also been found to have anti-inflammatory effects, which can help to reduce inflammation in the body. In addition, it has been found to have a variety of antioxidant effects, which can help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is water-soluble, which makes it easy to use in a variety of laboratory experiments. In addition, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents, which can make it difficult to use in certain experiments. In addition, it is not very stable at high temperatures, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- in scientific research. One potential direction is to further study its mechanism of action, in order to gain a better understanding of how it works. Another potential direction is to study its effects on different systems, such as the cardiovascular system and the immune system. In addition, further research could be done to explore its potential therapeutic applications, such as its use as an anti-inflammatory or antioxidant agent. Finally, further research could be done to explore its potential applications in drug development, such as its use as a drug delivery system or as a drug target.
Eigenschaften
IUPAC Name |
3-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(21-8-11(20)7-19)6-18-4-3-17-9-18/h1-5,9,11,14,19-20H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQAWIBLHAPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101006860 | |
| Record name | 3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- | |
CAS RN |
86491-83-0 | |
| Record name | 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086491830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)
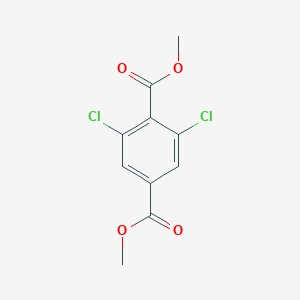


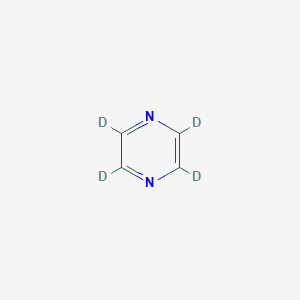
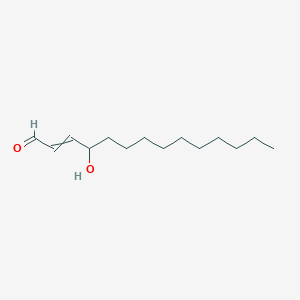
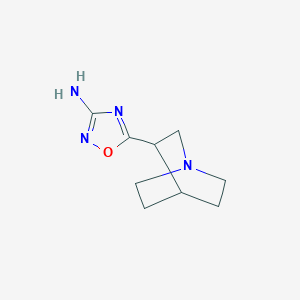

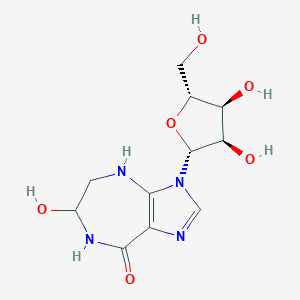
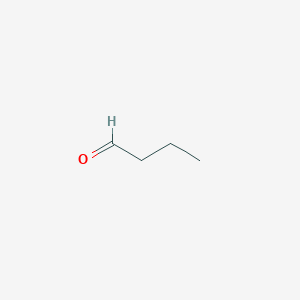

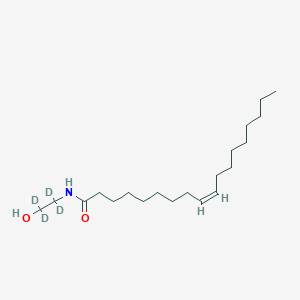
![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)
